molecular formula C23H22N2O4 B2841538 methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946304-30-9

methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2841538
CAS No.: 946304-30-9
M. Wt: 390.439
InChI Key: CIYOVCKDLNPIID-UHFFFAOYSA-N
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Description

methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a unique structure combining a benzyl group, a dihydropyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves a multi-step process:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the dihydropyridine ring is treated with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as ion channels or receptors, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Felodipine: Similar to nifedipine and amlodipine, used for its vasodilatory effects.

Uniqueness

methyl 4-{1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to the presence of the 2,5-dimethylbenzyl group and the benzoate ester, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives.

Properties

IUPAC Name

methyl 4-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-6-7-16(2)18(13-15)14-25-12-4-5-20(22(25)27)21(26)24-19-10-8-17(9-11-19)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYOVCKDLNPIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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